2-[({[1,1'-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride
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Overview
Description
2-[({[1,1’-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride is an organic compound that features a biphenyl group attached to an aminoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[1,1’-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride typically involves the reaction of 4-bromomethylbiphenyl with glycine in the presence of a base to form the intermediate compound, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[({[1,1’-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl amines.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
2-[({[1,1’-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-[({[1,1’-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-2-(4-morpholinyl)acetamide
- 2-[1,1′-Biphenyl]-4-yl-2-oxoethyl benzoate
- 1-(2-(1,1’-Biphenyl)-4-yl-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide
Uniqueness
2-[({[1,1’-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl group provides a rigid and planar structure, while the aminoacetamide moiety offers potential sites for further functionalization and interaction with biological targets .
Properties
Molecular Formula |
C15H17ClN2O |
---|---|
Molecular Weight |
276.76 g/mol |
IUPAC Name |
2-[(4-phenylphenyl)methylamino]acetamide;hydrochloride |
InChI |
InChI=1S/C15H16N2O.ClH/c16-15(18)11-17-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9,17H,10-11H2,(H2,16,18);1H |
InChI Key |
ZBCGMJIZXZAYBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(=O)N.Cl |
Origin of Product |
United States |
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